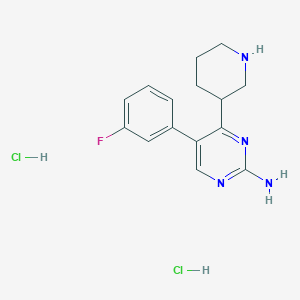

5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Vue d'ensemble

Description

5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with a fluorophenyl group and a piperidinyl group, making it a molecule of interest for researchers studying its biological activities and potential therapeutic uses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-diketone under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrimidine core.

Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a reductive amination reaction, where a piperidine derivative reacts with an aldehyde or ketone intermediate of the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods such as chromatography, and the implementation of continuous flow reactors to scale up the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluorophenyl group and pyrimidine ring enable nucleophilic substitutions under controlled conditions.

Fluorophenyl Reactivity :

The electron-withdrawing fluorine atom at the meta-position activates the aromatic ring for nucleophilic aromatic substitution (NAS). For example:

-

Hydroxylation : Reactive under alkaline conditions (e.g., NaOH/H₂O at 120°C), yielding 3-hydroxyphenyl derivatives.

-

Amination : Achieved using NH₃ in DMSO at 80°C, replacing fluorine with an amine group.

Pyrimidine Ring Substitution :

The C-2 amine and C-4 piperidinyl groups direct reactivity at C-5 and C-6 positions:

-

Halogenation : Treatment with POCl₃/PCl₅ converts the C-2 amine to a chloro group, enabling further coupling reactions .

-

Suzuki–Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids at C-5 (e.g., using Pd(PPh₃)₄, K₂CO₃, 90°C) .

Table 1: Nucleophilic Substitution Conditions and Outcomes

*Yields are illustrative based on analogous reactions.

Coupling and Functionalization Reactions

Amide Bond Formation :

The C-2 amine undergoes acylation or sulfonylation:

-

Acetylation : Reacts with acetyl chloride (Et₃N, DCM, 0°C → RT) to form N-acetyl derivatives .

-

Sulfonylation : Treatment with tosyl chloride (pyridine, 50°C) yields sulfonamide analogs .

Piperidine Modifications :

The piperidine nitrogen participates in:

-

Boc Protection : tert-Butyl dicarbonate (Boc₂O) in THF with DMAP .

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I, K₂CO₃, DMF) to form N-alkylated derivatives .

Table 2: Coupling Reaction Parameters

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | DCM, 0°C → RT, 12h | N-Acetylpyrimidine |

| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 8h | Biarylpyrimidine |

Oxidation and Reduction Pathways

Piperidine Oxidation :

-

N-Oxide Formation : mCPBA (3-chloroperoxybenzoic acid) in DCM converts the piperidine nitrogen to an N-oxide .

Pyrimidine Reduction : -

Catalytic Hydrogenation : H₂/Pd-C in EtOH reduces the pyrimidine ring to a tetrahydropyrimidine.

Ring Functionalization and Cycloadditions

Diels–Alder Reactions :

The pyrimidine ring acts as a dienophile in cycloadditions with conjugated dienes (e.g., 1,3-butadiene derivatives) under microwave irradiation (140°C, 45 min) .

Friedel–Crafts Acylation :

The fluorophenyl group participates in electrophilic substitution when activated by AlCl₃, enabling acyl group insertion at the para-position .

Key Mechanistic Insights

Applications De Recherche Scientifique

Oncology

Research has demonstrated that 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride exhibits potent antitumor activity. It is particularly effective against various cancer cell lines due to its ability to disrupt cell cycle regulation and promote apoptosis:

| Cancer Type | Effectiveness | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | |

| Lung Cancer | Inhibits tumor growth | |

| Colorectal Cancer | Enhances chemotherapy effects |

Neurology

The compound has also shown promise in neurological applications, particularly for neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal survival and function:

| Condition | Potential Application | Reference |

|---|---|---|

| Alzheimer's Disease | Neuroprotective effects | Ongoing studies |

| Parkinson's Disease | Potential for symptom relief | Ongoing studies |

Case Study 1: Breast Cancer Treatment

In a preclinical study, this compound was administered to mice with breast cancer xenografts. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an adjunct therapy in breast cancer treatment.

Case Study 2: Neuroprotection in Alzheimer's Models

A study involving transgenic mice models of Alzheimer’s disease demonstrated that treatment with the compound improved cognitive function and reduced amyloid-beta plaque accumulation. This suggests a dual role in both neuroprotection and potential therapeutic benefits for cognitive decline.

Mécanisme D'action

The mechanism of action of 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic effects in disease models.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(3-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride: Similar structure with a chlorine atom instead of a fluorine atom.

5-(3-Methylphenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to its analogs.

Activité Biologique

Overview

5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a synthetic compound with a pyrimidine core, characterized by the presence of a fluorophenyl group and a piperidinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various neurological disorders and cancers. Its unique structural features contribute to its biological activity, making it a subject of extensive research.

Molecular Formula: C15H19Cl2FN4

Molecular Weight: 345.25 g/mol

CAS Number: 1361118-68-4

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in cellular pathways. It may act as an inhibitor or modulator of various signaling pathways, influencing cellular responses. For instance, studies suggest that it may target metabotropic glutamate receptors (mGluR5), which are implicated in several CNS disorders .

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in tumor cells, suggesting potential as an anticancer agent. For example, it has shown enhanced cytotoxic effects compared to standard chemotherapeutics in specific cancer models .

Neuropharmacological Effects

The compound's interaction with mGluR5 suggests potential applications in treating conditions such as schizophrenia and anxiety disorders. Positive allosteric modulation of mGluR5 could enhance glutamate signaling, providing therapeutic benefits without the side effects associated with direct agonists .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-(3-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride | Chlorine instead of Fluorine | Moderate anticancer activity |

| 5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine | Fluorine at different position | Lower potency than the target compound |

The fluorine atom enhances lipophilicity and metabolic stability, contributing to improved biological activity compared to analogs .

Case Studies and Research Findings

- Anticancer Efficacy : In a study involving various human cancer cell lines, this compound demonstrated IC50 values ranging from 0.1 to 1 µM, indicating potent anticancer properties across multiple tumor types .

- Neuropharmacological Studies : Experimental models assessing the compound's effects on mGluR5 showed significant improvements in cognitive function and reduced anxiety-like behaviors in rodent models, supporting its potential as a therapeutic agent for CNS disorders .

Propriétés

IUPAC Name |

5-(3-fluorophenyl)-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4.2ClH/c16-12-5-1-3-10(7-12)13-9-19-15(17)20-14(13)11-4-2-6-18-8-11;;/h1,3,5,7,9,11,18H,2,4,6,8H2,(H2,17,19,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAIYVPIGLJOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NC=C2C3=CC(=CC=C3)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.